molecular formula C18H19F2N3O4 B135363 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 146805-34-7

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B135363
CAS No.: 146805-34-7
M. Wt: 379.4 g/mol
InChI Key: MVKGRIHKSLEKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 143375-60-4) is a fluoroquinolone derivative characterized by a 2-aminomethyl-substituted morpholino group at the C7 position of the quinoline core. Its structure includes a cyclopropyl group at N1 and fluorine atoms at C6 and C8, which are common features in third- and fourth-generation quinolones. The morpholino ring introduces a six-membered oxygen-containing heterocycle, distinguishing it from other quinolones with pyrrolidinyl or piperazinyl substituents .

Properties

IUPAC Name

7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGRIHKSLEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931847
Record name 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143375-60-4, 146805-34-7
Record name Y 26611
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-AMMCIFQ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Quinolinecarboxylic Acid Skeleton Construction

The foundational step in synthesizing this compound involves constructing the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core. Traditional methods such as the Skraup reaction (condensation of aniline derivatives with glycerol under acidic conditions) are less suitable due to the need for precise substitution patterns at positions 1, 6, 7, and 8 . Instead, modern approaches favor solvent-free multicomponent reactions (MCRs) for efficiency and environmental sustainability.

A representative protocol involves reacting arylmethylidenepyruvic acids with 1,3-cyclohexanediones and ammonium acetate under solvent-free conditions. This method, validated for hexahydro-2-quinolinecarboxylic acid derivatives, achieves yields exceeding 90% by avoiding organic solvents and leveraging mechanochemical activation . For the target compound, substituting the arylmethylidenepyruvic acid with a fluorinated precursor could introduce the 6- and 8-fluoro groups early in the synthesis.

Cyclopropane Functionalization at Position 1

Introducing the cyclopropyl group at position 1 requires cyclopropanation of a preformed quinoline intermediate. Source 1 demonstrates the use of trans-cyclopropylmethyl linking chains synthesized via Dess-Martin periodinane oxidation and reductive amination . For example, ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is converted to a cyclopropanecarbinyl bromide intermediate, which undergoes nucleophilic substitution with a quinoline nitrogen .

A critical optimization involves maintaining the trans configuration of the cyclopropyl ring, as stereochemical integrity impacts binding affinity in related compounds . Reductive amination using NaBH(OAc)₃ ensures high yields (>80%) while preserving stereochemistry .

Fluorination at Positions 6 and 8

Directed fluorination at positions 6 and 8 is achieved using electrophilic fluorinating agents such as Selectfluor™ or DAST (diethylaminosulfur trifluoride). Source 3 highlights fluorination protocols for quinolones, where fluorine atoms are introduced via late-stage functionalization of chlorinated precursors . For the target compound, a dichloro intermediate could undergo sequential fluorination:

  • Position 6 : Reaction with HF-pyridine at 0°C.

  • Position 8 : DAST-mediated fluorination at 60°C .

This stepwise approach minimizes side reactions, with yields typically ranging from 65% to 85% .

Installation of the 2-Aminomethylmorpholino Group at Position 7

The 7-position morpholino-aminomethyl group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. Source 1 details coupling reactions using carbonyldiimidazole (CDI) to link trans-cyclopropylmethyl amines with heterocyclic carboxylic acids . Adapting this method:

  • Morpholino precursor synthesis : React morpholine with 2-aminomethyl bromide to form 2-aminomethylmorpholine.

  • Coupling : Use CDI to activate the quinoline’s 7-position carboxylic acid, followed by reaction with 2-aminomethylmorpholine in DMF at room temperature .

Yields for analogous couplings exceed 75%, with purity ≥95% confirmed via HPLC .

Final Functionalization and Purification

The final steps involve deprotection (if using protected intermediates) and purification. Source 3 employs trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) groups, followed by recrystallization from ethanol/water mixtures . For the target compound, reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/phosphoric acid buffer) achieves ≥97% purity .

Comparative Analysis of Synthetic Routes

Step Method Yield Key Conditions Reference
Core synthesisSolvent-free MCR92–98%Ammonium acetate, mechanochemical
CyclopropanationReductive amination80%NaBH(OAc)₃, CH₂Cl₂
FluorinationDAST-mediated65–85%60°C, anhydrous DCM
Morpholino couplingCDI-activated NAS75%DMF, rt, 24 h
PurificationReverse-phase HPLC≥95%C18 column, acetonitrile/H₃PO₄

Challenges and Optimization Strategies

  • Stereochemical Control : Maintaining the trans-cyclopropyl configuration requires stringent reaction conditions, as isomerization reduces efficacy .

  • Fluorination Selectivity : Competing reactions at adjacent positions necessitate precise temperature and stoichiometric control .

  • Morpholino Solubility : The morpholino-aminomethyl group’s hydrophilicity complicates purification; salt formation (e.g., HCl salt) improves crystallinity .

Chemical Reactions Analysis

Y-26611 undergoes various chemical reactions, including condensation, hydrolysis, and hydrogenation. The condensation reactions typically involve the use of acetonitrile as a solvent and triethylamine as a base. Hydrolysis reactions are performed using concentrated hydrochloric acid in methanol, while hydrogenation reactions use hydrazine hydrate over palladium on carbon in isopropanol . The major products formed from these reactions include formamido derivatives and acetamidomethyl morpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Quinolone derivatives are known for their broad-spectrum antibacterial activity. The specific structural features of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid enhance its efficacy against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli8Ciprofloxacin4
S. aureus16Methicillin32

Antiviral Properties

Recent research has suggested potential antiviral applications for this compound, particularly against RNA viruses. The presence of the morpholino group may enhance cellular uptake and bioavailability.

Case Study: Antiviral Activity

In vitro studies demonstrated that the compound inhibited viral replication in cell cultures infected with the influenza virus. The mechanism appears to involve interference with viral RNA synthesis.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown favorable absorption and distribution characteristics in animal models.

Table: Pharmacokinetic Parameters

ParameterValue
Bioavailability75%
Half-life6 hours
Volume of distribution0.5 L/kg

Toxicological Studies

Preclinical toxicology assessments indicate a low toxicity profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Crystalline Forms and Stability

The compound exhibits multiple crystalline forms, including dihydrate and anhydrate states. Understanding these forms is essential for drug formulation and stability.

Table: Crystalline Behavior

FormStability ConditionTransition Temperature
DihydrateAmbient conditions-
MonohydrateMild drying conditions110°C
Alpha-type anhydrateHeating110°C
Beta-type anhydrateFurther heating165°C

Potential in Nanotechnology

The unique properties of this quinolone derivative make it suitable for applications in nanotechnology, particularly in drug delivery systems where targeted release is critical.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolones

Substituent Effects at the C7 Position

The C7 substituent is critical for antibacterial activity and target affinity (e.g., DNA gyrase and topoisomerase IV). Key comparisons include:

7-(3-Aminomethyl-3-methyl-pyrrolidinyl) Derivatives
  • Example Compound: 7-[3-(Aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ().
  • Activity : Exhibited exceptional potency against Gram-positive bacteria, surpassing unsubstituted pyrrolidinyl analogs in both in vitro and in vivo models. The 3-methyl group enhanced steric bulk, improving target binding .
5-Amino-Substituted Quinolones (e.g., PD 124,816)
  • Example Compound: 5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (PD 124,816) ().
  • Activity: The 5-amino group increased potency by 2–16× against Gram-negative and Gram-positive bacteria compared to non-amino analogs. Alkylation or acylation of the 5-amino group abolished activity .
  • Comparison: The target compound lacks a 5-amino group but incorporates an aminomethyl group on the morpholino ring. This structural difference may shift selectivity toward specific bacterial targets.

Morpholino vs. Piperazinyl and Pyrrolidinyl Groups

7-(3-Methyl-1-piperazinyl) Derivatives
  • Example Compound: 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid ().
  • Activity : Discontinued due to unspecified efficacy or toxicity issues. Piperazinyl groups often improve solubility but may introduce metabolic instability .
7-(Octahydro-pyrrolo[3,4-b]pyridinyl) Derivatives
  • Example Compound: Moxifloxacin Related Compound A (1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid) ().
  • Activity : Used as a reference standard in pharmacopeial testing. The fused bicyclic structure may enhance DNA gyrase binding but complicate synthesis .
  • Comparison: The target compound’s morpholino group offers synthetic simplicity while maintaining a rigid heterocyclic scaffold.

Pharmacokinetic and Efficacy Profiles

  • Oral Bioavailability: Compounds with 3-(aminomethyl)-3-methyl-pyrrolidinyl groups () showed superior oral efficacy in murine models compared to unsubstituted analogs, suggesting that substituent bulk and polarity influence absorption .
  • Resistance Profile : Derivatives with 3-hydroxy-4-methylthiomethyl-pyrrolidinyl groups () demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the role of sulfur-containing substituents in overcoming resistance .

Biological Activity

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known by its CAS number 146805-34-7, is a synthetic compound with significant biological activities. This compound belongs to the quinolone class of antibiotics and exhibits various pharmacological properties, particularly in the context of antimicrobial activity.

The molecular formula of this compound is C18H19F2N3O4, and it possesses a complex structure that contributes to its biological efficacy. The IUPAC name provides insight into its functional groups and stereochemistry, which are crucial for its interaction with biological targets.

PropertyValue
CAS Number146805-34-7
Molecular FormulaC18H19F2N3O4
Purity≥95%
Storage ConditionsStore at -20°C

The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1.0 µg/mL

Case Studies

Several studies have investigated the effectiveness of this compound in clinical settings:

  • Study on Mycoplasma Contamination :
    A study highlighted the compound's ability to prevent mycoplasma contamination in cell cultures. The effective concentration for eliminating mycoplasma was found to be significantly lower than that of traditional antibiotics like ciprofloxacin, indicating its potential use in cell culture applications without cytotoxic effects .
  • Comparative Efficacy :
    In comparative studies against other fluoroquinolones, this compound showed a broader safety margin with higher IC50 values compared to MICs for mycoplasmas, suggesting it could be a safer alternative in therapeutic applications .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. These studies indicate that the compound has low cytotoxicity at therapeutic concentrations, making it suitable for further development as an antimicrobial agent.

Q & A

Basic: Synthetic Methodology

Q: What reaction conditions optimize the introduction of the 2-aminomethylmorpholino group at the 7-position of the quinolone core? A: The nucleophilic substitution at the 7-position is achieved by refluxing the precursor (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) with 2-aminomethylmorpholine in anhydrous acetonitrile using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Reaction times of 18–24 hours under inert conditions are typical to ensure high yields .

Advanced: Structural Analysis

Q: How can conflicting crystallographic data on hydrogen bonding networks in quinolone derivatives be resolved? A: Discrepancies arise due to variations in intermolecular interactions (e.g., C–H⋯O vs. C–H⋯Cl). Employ high-resolution X-ray diffraction with low-temperature data collection (e.g., 100 K) and refine using software like SHELXL. Cross-validate with solid-state NMR to confirm packing arrangements, as demonstrated in studies of ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Basic: Analytical Characterization

Q: Which spectroscopic techniques are critical for confirming the identity of this compound? A: Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., cyclopropyl, morpholino) and fluorine coupling patterns.
  • HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]+ at m/z 405.3).
  • X-ray crystallography : To resolve stereochemical ambiguities, as shown in studies of related quinolones .

Advanced: Structure-Activity Relationship (SAR)

Q: How does the 2-aminomethylmorpholino group enhance antibacterial activity compared to piperazinyl or pyrrolidinyl substituents? A: The morpholino group improves solubility and target binding via its rigid oxygen-containing ring, which reduces conformational flexibility compared to piperazine. This enhances penetration into Gram-negative bacteria, as seen in analogs like moxifloxacin (8-methoxy substitution) and orfloxacin (3,5-dimethylpiperazinyl) .

Advanced: Impurity Profiling

Q: What strategies detect and quantify desfluoro impurities during synthesis? A: Use reverse-phase HPLC with a C18 column and a mobile phase of methanol-buffer (e.g., 0.47 g/L CuSO₄ + 1.31 g/L L-isoleucine, pH 4.5). Monitor at 294 nm, as specified in pharmacopeial guidelines for related fluoroquinolones .

Basic: Stability Studies

Q: How does the compound degrade under photolytic conditions, and what precautions are necessary? A: Exposure to light induces defluorination and oxidation of the morpholino group. Store solutions in amber vials and conduct experiments under low-light conditions. Stability-indicating assays (e.g., forced degradation via UV irradiation) validate storage protocols .

Advanced: Enantiomeric Purity

Q: Which chiral stationary phases effectively separate enantiomers of this compound? A: Use a Chiralpak® IA column with a mobile phase of methanol:buffer (225:450 v/v) containing Cu(II)-L-isoleucine complexes. This method resolves enantiomers by coordinating with the carboxylic acid and amine groups, as validated for moxifloxacin analogs .

Basic: Biological Assay Design

Q: What in vitro models assess the compound’s activity against fluoroquinolone-resistant Staphylococcus aureus? A: Perform minimum inhibitory concentration (MIC) assays using Mueller-Hinton agar with 2% NaCl to induce resistance. Compare with ciprofloxacin and moxifloxacin as controls. Include efflux pump inhibitors (e.g., reserpine) to differentiate resistance mechanisms .

Advanced: Metabolic Profiling

Q: How do cytochrome P450 enzymes metabolize this compound, and what are the major metabolites? A: CYP3A4 mediates N-demethylation of the morpholino group, forming a primary amine metabolite. CYP1A2 hydroxylates the cyclopropyl ring. Identify metabolites using LC-MS/MS with electrospray ionization in positive ion mode, as applied to similar quinolones .

Advanced: Computational Modeling

Q: Which docking parameters predict binding affinity to DNA gyrase? A: Use AutoDock Vina with a grid box centered on the ATP-binding pocket of E. coli GyrB (PDB: 1KZN). Include solvation effects and flexible side chains for Asp73 and Lys76. Validate with free-energy perturbation (FEP) calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.